Carbocyclic puromycin

Description

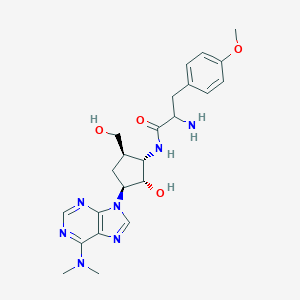

Structure

3D Structure

Properties

CAS No. |

104264-92-8 |

|---|---|

Molecular Formula |

C23H31N7O4 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1 |

InChI Key |

KABZPFHZISKOAR-UTLZNAOTSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@H]([C@@H]([C@@H]3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |

Synonyms |

9-((2-hydroxy-4-(hydroxymethyl)-3-((4-methoxyphenylalanyl)amino)cyclopentyl))-6-(dimethylamino)purine carbocyclic puromycin puromycin, carbocyclic |

Origin of Product |

United States |

Historical Context and Design Rationale for Carbocyclic Puromycin Analogs

Genesis of Puromycin (B1679871) as a Ribosomal Probe

Puromycin, an antibiotic produced by the bacterium Streptomyces alboniger, has a structure that mimics the 3' end of an aminoacyl-tRNA. core.ac.uknih.gov This structural similarity allows it to enter the A-site of the ribosome during protein synthesis. nih.gov Once in the A-site, the free amino group of puromycin participates in a peptide bond formation with the growing polypeptide chain located in the P-site, a reaction catalyzed by the peptidyltransferase center of the ribosome. nih.gov However, unlike a legitimate aminoacyl-tRNA, the amide bond in the puromycin molecule is resistant to cleavage, preventing the translocation of the peptidyl-puromycin adduct and leading to the premature termination of translation. nih.gov This mechanism of action makes puromycin a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells and a valuable tool for studying ribosome function and dynamics. wikipedia.org

Conceptual Basis for Carbocyclic Modification

The primary motivation for modifying the puromycin structure stemmed from its metabolic lability and associated toxicity. The design of carbocyclic puromycin analogs aimed to address these shortcomings while preserving the core biological activity.

In biological systems, puromycin is subject to enzymatic degradation. A key metabolic pathway involves the hydrolysis of the amide bond, which releases puromycin aminonucleoside (PAN). researchgate.net PAN is known to be nephrotoxic, causing injury to the glomerular epithelial cells of the kidneys. nih.govnih.govkrcp-ksn.org This toxicity has significantly limited the therapeutic and long-term experimental applications of puromycin. karger.com The metabolism of PAN itself involves enzymes of the purine (B94841) cycle, and its toxicity is associated with alterations in cell adhesion and the induction of apoptosis in podocytes. core.ac.uknih.gov Another metabolic route for puromycin inactivation in some organisms is N-acetylation of its reactive amino group by the enzyme puromycin N-acetyl-transferase (PAC), which renders the molecule incapable of participating in peptide bond formation. biorxiv.orgbiorxiv.org

The central hypothesis behind the development of this compound was that replacing the furanose ring's oxygen atom with a methylene (B1212753) group would create a more chemically stable molecule without significantly compromising its ability to interact with the ribosome. asm.org This modification results in a carbocyclic nucleoside that lacks the enzymatically labile glycosidic bond, thus preventing its degradation to the toxic aminonucleoside metabolite. researchgate.net

Research has demonstrated that this structural alteration is well-tolerated for maintaining biological function. This compound analogs have been shown to be effective inhibitors of protein synthesis. For instance, a specific carbocyclic analog of puromycin acts as a competitive inhibitor of puromycin in bacterial polyribosome systems, with a Ki value of 1 µM, which is even lower than the Km for puromycin itself (4 µM). asm.org This indicates a high affinity of the carbocyclic analog for the ribosome.

Inhibitory Constants of Puromycin and a Carbocyclic Analog

| Compound | Parameter | Value (µM) | Organism/System |

|---|---|---|---|

| Puromycin | Km | 4 | Bacterial Polyribosomes |

| This compound Analog (6-dimethylamino-9-{R-[2R-hydroxy-3R-(p-methoxyphenyl-L-alanylamino)]-cyclopentyl}purine) | Ki | 1 | Bacterial Polyribosomes |

Table 1: Comparative kinetic data for puromycin and its carbocyclic analog in a bacterial protein synthesis system. The lower Ki value for the carbocyclic analog suggests a stronger binding affinity to the ribosome compared to the natural substrate mimic. asm.org

Furthermore, studies on the antimicrobial activity of this compound have shown that it retains significant potency against various bacterial strains, comparable to that of the parent compound. acs.org For example, the minimum inhibitory concentrations (MICs) of a this compound analog against Staphylococcus aureus and Klebsiella pneumoniae were found to be identical to those of puromycin. acs.org

Antimicrobial Activity of Puromycin and a Carbocyclic Analog

| Bacterial Strain | Puromycin MIC (mM) | This compound Analog MIC (mM) |

|---|---|---|

| Staphylococcus aureus (NRRL B-313) | 0.244 | 0.244 |

| Bacillus subtilis (NRRL B-545) | 0.030 | 0.060 |

| Klebsiella pneumoniae (NRRL B-l 17) | 0.485 | 0.485 |

| Escherichia coli (NRRL B-210) | 0.060 | 0.120 |

Table 2: Minimum inhibitory concentrations (MIC) of puromycin and a carbocyclic analog against various bacterial strains. The data indicates that the carbocyclic modification maintains potent antimicrobial activity. acs.org

In terms of cytotoxicity, a study evaluating a this compound analog against P-388 mouse lymphoid leukemia cells found it to be as potent as puromycin itself. researchgate.net This body of evidence supports the principle that the carbocyclic scaffold successfully mimics the essential structural features of the natural puromycin, allowing it to retain its biological activity while offering enhanced metabolic stability.

Synthetic Methodologies and Chemical Derivatization of Carbocyclic Puromycin

Early Synthetic Routes and Diastereomeric Separation

Early approaches to carbocyclic puromycin (B1679871) often resulted in racemic mixtures, necessitating resolution of diastereomers at a later stage. A notable strategy involved the coupling of N-(benzyloxycarbonyl)-p-methoxy-L-phenylalanine with the racemic aminonucleoside (±)-9-[3β-amino-2β-hydroxy-4α-(hydroxymethyl)cyclopent-1α-yl]-6-(dimethylamino)purine. researchgate.net This reaction produced a mixture of diastereomers that could be separated, and subsequent removal of the benzyloxycarbonyl (Cbz) protecting group yielded the desired carbocyclic puromycin. researchgate.net

Another early route utilized the epoxidation of 3-acetamidocyclopentene, which exclusively yielded cis-3-acetamido-1,2-epoxycyclopentane. researchgate.net The epoxide was then opened with sodium azide (B81097), followed by reduction of the azido (B1232118) alcohol to give 2α-acetamido-5β-aminocyclopentan-1α-ol. This amine intermediate was resolved using tartaric acid. researchgate.net The separated enantiomers were then used to introduce the purine (B94841) base, leading to the enantiomeric carbocyclic aminonucleosides. researchgate.net This method allowed for the preparation of various diastereomeric aminoacyl derivatives. researchgate.net

Stereoselective Synthesis from Non-Carbohydrate Precursors

To overcome the limitations of diastereomeric separation, stereoselective synthetic routes starting from non-carbohydrate precursors have been developed. These methods offer greater control over the stereochemistry of the final product. researchgate.net A prominent strategy employs an acylnitroso-derived hetero-Diels–Alder cycloadduct as a key starting material. nih.govresearchgate.net This approach allows for the stereoselective construction of the functionalized cyclopentane (B165970) ring, which serves as the carbocyclic core of the molecule. researchgate.net

Key Synthetic Transformations and Intermediates

The synthesis of this compound relies on a series of key chemical transformations to construct the complex molecular architecture. These reactions are crucial for installing the necessary functional groups with the correct stereochemistry.

Utilization of Acylnitroso-Derived Hetero Diels-Alder Cycloadducts

The hetero-Diels-Alder reaction involving acylnitroso compounds has proven to be a powerful tool for the synthesis of carbocyclic nucleosides, including this compound. nih.govbeilstein-journals.org This reaction allows for the efficient and stereoselective formation of the core cyclopentene (B43876) scaffold. nih.govresearchgate.net The resulting cycloadducts are versatile intermediates that can be further elaborated to introduce the required functionalities. nih.govresearchgate.net For example, a functionalized cyclopentene system, derived from an acylnitroso hetero-Diels-Alder reaction, serves as a key intermediate in the synthesis of this compound derivatives. nih.gov

Palladium(0)/Indium Iodide-Mediated Allylations

A key challenge in the synthesis of this compound is the installation of the 4'-hydroxymethyl group with the correct stereochemistry. Palladium(0)/indium iodide-mediated allylations have emerged as an effective method to achieve this transformation. nih.govnih.gov This reaction involves the allylation of a formyl species, which can be generated in situ, to install the hydroxymethyl group with both regio- and diastereocontrol. nih.govnd.edu These mild reaction conditions are compatible with various functional groups present in the carbocyclic scaffold. researchgate.netnih.gov

Tethered Aminohydroxylation Strategies for Stereocontrol

To install the cis-2',3'-aminoalcohol moiety with precise stereocontrol, tethered aminohydroxylation strategies have been successfully employed. nih.govresearchgate.net This intramolecular reaction uses a tether, often a carbamate, to direct the aminohydroxylation to a specific face of the cyclopentene ring, thus ensuring the desired stereochemical outcome. nih.govrsc.orgnih.gov This method provides complete regio- and diastereocontrol, which is essential for the synthesis of biologically active this compound. nih.gov

Synthesis of Conformationally Locked this compound Amino Nucleoside Analogs

The synthesis of conformationally locked this compound analogs has been a significant area of research, aimed at understanding the influence of sugar pucker on biological activity. These analogs are typically built on rigid bicyclic scaffolds that restrict the conformation of the pseudosugar ring.

One key approach involves the use of a bicyclo[3.1.0]hexane template to lock the cyclopentane pseudosugar ring into either a North (N) or South (S) conformation. nih.gov The synthesis of these analogs was achieved through the Staudinger-Vilarrasa coupling. This reaction joins the respective 3′-azidopurine carbanucleosides (both North and South configurations) with the Fmoc-protected 1-hydroxybenzotriazole (B26582) ester of 4-methoxy-L-tyrosine. nih.gov The required North 3'-azido intermediates had been previously reported, while the 3′-azido intermediates necessary for the South puromycin analogs were newly described in this work. nih.gov

Another successful synthesis of a conformationally locked carbocyclic version of puromycin amino nucleoside utilized a Mitsunobu coupling. acs.orgnih.gov This reaction coupled a 3-azido-substituted carbocyclic moiety with 6-chloropurine. acs.orgnih.gov A critical step in this synthesis was the preparation of the 3-azido-substituted carbocyclic pseudosugar. This was achieved through a process involving a double inversion of configuration at the C3' position (using nucleoside numbering) via a nucleophilic displacement with an azide. acs.orgnih.gov This method effectively installed the azido group without it interfering with the triphenylphosphine (B44618) used in the Mitsunobu reaction. acs.orgnih.gov

To create the corresponding 6-aminopurine analogs, the amino group of the purine required protection. This was accomplished by reacting the North and South 6-aminopurine precursors with N,N-di(n-butyl)formamide dimethyl acetal, which yielded the 6-N-[(di-n-butylamino)methylene]-protected compounds. nih.gov

The research on these conformationally locked analogs was driven by the important role of sugar puckering in the recognition and binding processes of nucleosides to their target enzymes. nih.gov By restricting the pseudosugar ring's conformation, these analogs serve as valuable tools to investigate the ideal conformational state of the 3′-terminal ribofuranose ring of aminoacyl-tRNAs during protein synthesis. nih.gov

Generation of Diastereomeric and Substituted this compound Analogs

The synthesis of various diastereomeric and substituted this compound analogs has been pursued to explore structure-activity relationships and to assess the biological importance of the furanosyl ring oxygen and the hydroxymethyl group of the parent molecule. acs.org In these analogs, the furanosyl ring of puromycin is typically replaced with a carbocyclic system, such as a cyclopentyl moiety. researchgate.netoup.com

A common strategy for preparing these analogs involves the coupling of an appropriately protected amino acid to a carbocyclic aminonucleoside, followed by the separation of the resulting diastereomers. acs.orgresearchgate.net For instance, the racemic aminonucleoside (±)-9-[3β-amino-2β-hydroxy-4α-(hydroxymethyl)cyclopent-1α-yl]-6-(dimethylamino)purine was coupled with N-(benzyloxycarbonyl)-p-methoxy-L-phenylalanine. acs.org The two resulting diastereomers were then separated, and the benzyloxycarbonyl (Cbz) protecting group was removed to yield the final this compound analogs. acs.org This direct route provided a convenient synthesis for the antimicrobial this compound analog, 6-dimethylamino-9-[(R)-[(2R)-hydroxy-(3R)-(p-methoxyphenyl-L-alanylamino)] cyclopentyl]purine. researchgate.net

The synthesis of the key carbocyclic aminonucleoside intermediates has also been described in detail. For example, the racemic carbocyclic analogues of puromycin aminonucleoside were synthesized starting from 2-azabicyclo[2.2.1]-hept-5-en-3-one. researchgate.net Acidic hydrolysis, followed by esterification and acetylation, yielded methyl cis-4-acetamidocyclopent-2-enecarboxylate. researchgate.net Further synthetic steps, including reduction and epimerization, provided access to the desired ribo configuration of the aminonucleoside. researchgate.net

In a study by Suami et al., eight different this compound analogs were synthesized to evaluate their activity against HeLa cells. researchgate.netoup.com These syntheses replaced the furanose ring with a cyclopentyl system, leading to the generation of diastereomeric products. researchgate.netoup.com Similarly, diastereomeric 1-(piperidin-3′-yl)uracil and N6-dimethyl-9-(piperidin-3′-yl)adenine compounds have been prepared as analogs of puromycin, with the diastereomers being separated by high-pressure liquid chromatography. researchgate.net

These synthetic efforts have led to the development of two distinct types of protein synthesis inhibitors: one series that acts as substrates for peptidyl transferase and another that functions as inhibitors of the enzyme. researchgate.net The generation of these varied analogs has been crucial in determining that while the furanosyl ring oxygen and the hydroxymethyl group of puromycin are not essential for ribosomal binding, they do influence the rate of product formation. acs.org

Molecular Mechanism of Action on Ribosomal Translation

Mimicry of Aminoacylated tRNA at the Ribosomal A-Site

The inhibitory action of carbocyclic puromycin (B1679871) begins with its structural resemblance to the 3'-aminoacyladenyl portion of an aminoacyl-tRNA. nih.gov This molecular mimicry allows it to bind to the acceptor site (A-site) on the large ribosomal subunit, a site normally occupied by an incoming aminoacyl-tRNA. researchgate.netnih.gov Studies on carbocyclic puromycin analogues have shown that the furanosyl ring oxygen and the 5'-hydroxymethyl group of the original puromycin molecule are not essential for this ribosomal binding. researchgate.netresearchgate.netacs.org However, the cis-2′,3′-aminoalcohol stereochemistry is crucial for its biological function. nih.gov

Structure Activity Relationship Sar of Carbocyclic Puromycin Analogs

Functional Role of Furanosyl Ring Oxygen and Hydroxymethyl Group

A key modification in carbocyclic puromycin (B1679871) is the replacement of the furanosyl ring oxygen with a methylene (B1212753) group. Comparative studies have revealed that this ring oxygen does not play a crucial role in the initial binding of the molecule to the ribosome. researchgate.netacs.orgresearchgate.net Similarly, the 4'-hydroxymethyl group (corresponding to the 5'-hydroxymethyl group in puromycin) has been shown not to be a requirement for activity. nih.gov

However, while these moieties are not essential for ribosomal binding, kinetic analyses indicate that both the furanosyl oxygen and the hydroxymethyl group do influence the subsequent catalytic step. researchgate.netacs.orgresearchgate.net Their absence in carbocyclic analogs affects the rate of product formation once the analog is bound to the enzyme-substrate complex, suggesting a role in optimizing the orientation for the peptidyl transfer reaction. researchgate.netacs.org

| Structural Feature | Role in Ribosomal Binding | Role in Product Formation Rate | Source |

|---|---|---|---|

| Furanosyl Ring Oxygen (absent in carbocyclic analogs) | Not essential | Contributes to rate | researchgate.netacs.org |

| Hydroxymethyl Group | Not essential | Contributes to rate | nih.govresearchgate.netacs.org |

| Cis-2',3'-Aminoalcohol Stereochemistry | Essential for activity | Essential for activity | nih.gov |

Impact of Cyclopentane (B165970) Ring System Modification

The cyclopentane ring serves as the scaffold that replaces the furanose sugar of natural puromycin, providing a more metabolically stable backbone due to the absence of an enzymatically labile glycosidic bond. nih.gov The integrity and conformation of this ring are important for maintaining the correct positioning of the crucial aminoacyl and nucleobase moieties. Modifications to this ring system, such as introducing conformational locks or changing the ring size, have significant consequences for biological activity. acs.orgacs.org

Diastereomeric Specificity in Protein Synthesis Inhibition

The synthesis of different diastereomers of carbocyclic puromycin has been a powerful tool for understanding the strict stereochemical requirements of the ribosome. nih.govacs.org The biological activity is highly specific to one particular diastereomeric configuration. For instance, it has been shown that certain diastereoisomers are completely devoid of antimicrobial activity, underscoring the high degree of stereospecificity required for interaction with the ribosomal target. nih.govresearchgate.net The 1′,2′,3′,4′-diastereomer, for example, was found to lack biological function. nih.gov

Intriguingly, research into diastereomeric this compound analogs has led to the development of two distinct classes of protein synthesis inhibitors. researchgate.net

Peptidyl Transferase Substrates (Series a): One class of diastereomers acts as excellent substrates for the peptidyl transferase enzyme. researchgate.netacs.org Like puromycin itself, these analogs are incorporated into the growing polypeptide chain, leading to its premature termination and release. researchgate.netacs.org

Peptidyl Transferase Inhibitors (Series b): In contrast, a second series of diastereomers functions as direct inhibitors of the peptidyl transferase center. researchgate.net These molecules bind to the ribosome but are not effective as acceptors for the nascent peptide chain. Instead, they likely obstruct the active site, preventing further elongation without becoming covalently attached to the peptide. researchgate.net

This functional divergence based on stereochemistry highlights the sophisticated recognition capabilities of the ribosome and offers different mechanistic pathways for inhibiting protein synthesis.

| Diastereomer Class | Mechanism of Action | Outcome | Source |

|---|---|---|---|

| Series a | Act as peptidyl transferase substrates | Accepts nascent peptide, causing chain termination | researchgate.net |

| Series b | Act as peptidyl transferase inhibitors | Bind to and block the active site | researchgate.net |

Effects of Aminoacyl Moiety Substitutions on Protein Synthesis Inhibition and Aminopeptidase (B13392206) Activity

The aminoacyl moiety of this compound analogs is a critical determinant of their biological activity, influencing both their capacity to inhibit protein synthesis and their interaction with aminopeptidases. Research has shown that strategic substitutions at this position can modulate the potency and selectivity of these compounds, allowing for the fine-tuning of their therapeutic profile.

Detailed Research Findings

Initial studies with this compound analogs focused on mimicking the natural L-tyrosine structure of puromycin to retain potent protein synthesis inhibition. The this compound analog, which contains a p-methoxyphenyl-L-alanylamino moiety, was found to be an excellent substrate for the peptidyltransferase reaction in both prokaryotic and eukaryotic ribosomes, indicating that the core inhibitory mechanism was preserved. researchgate.net

Subsequent investigations explored a wider range of amino acid substitutions, revealing that the structure and stereochemistry of the amino acid are important factors for inhibitory effectiveness, particularly against aminopeptidases. nih.gov A significant development in the field was the discovery that replacing the traditional aromatic amino acid with non-aromatic or bulkier residues could dissociate the protein synthesis inhibitory activity from the aminopeptidase activity. nih.gov

For instance, substituting the p-methoxyphenyl-L-alanylamino group with cysteine provided a versatile scaffold for further modification. nih.gov It was observed that S-alkyl substitutions on the cysteine residue with chain lengths of up to six carbons retained the ability to inhibit protein synthesis. However, the introduction of larger, more sterically demanding aromatic substituents, such as diphenyl and triphenyl groups, resulted in a loss of this protein synthesis inhibitory activity. nih.gov This dissociation is therapeutically significant, as the toxicity of puromycin-like compounds is often linked to their non-selective inhibition of protein synthesis in host cells. nih.gov

This principle was further exploited in the design of potent and selective inhibitors of Puromycin-Sensitive Aminopeptidase (PSA), a key enzyme in the degradation of enkephalins, which are endogenous opioid peptides involved in pain regulation. nih.gov An analog featuring an S-diphenylmethyl cysteinyl moiety was identified as a powerful, nanomolar inhibitor of PSA. nih.gov While highly effective, this compound was still susceptible to metabolism that could yield the nephrotoxic Puromycin Aminonucleoside (PAN). To circumvent this liability, a 5'-chloro substituted version of the S-diphenylcysteinyl analog was synthesized. This modification successfully retained the high inhibitory potency against PSA while improving selectivity over other aminopeptidases like Aminopeptidase N (APN). nih.gov The 5'-chloro substitution also helps prevent the metabolic formation of the toxic PAN, enhancing the therapeutic potential of the compound. nih.gov

Interactive Data Tables

The following table summarizes the inhibitory activities of key puromycin analogs with various aminoacyl moiety substitutions against Puromycin-Sensitive Aminopeptidase (PSA) and Aminopeptidase N (APN).

| Compound/Analog Name | Aminoacyl Moiety | Target Enzyme | IC₅₀ (µM) | Selectivity (PSA vs. APN) | Protein Synthesis Inhibition | Citation |

| Puromycin | p-methoxy-L-phenylalanine | PSA | 9.7 | 4.3-fold | High | nih.gov |

| 5'-hydroxy-S-diphenylcysteinyl-puromycin | S-diphenylcysteine | APN | 0.42 | - | Low/None | nih.gov |

| 5'-chloro-S-diphenylcysteinyl-puromycin | S-diphenylcysteine | PSA | 0.0078 | 371-fold | Low/None | nih.gov |

| 5'-chloro-S-diphenylcysteinyl-puromycin | S-diphenylcysteine | APN | 2.644 | - | Low/None | nih.gov |

| Adamantyl-substituted analog | Adamantyl | PSA | - | - | Modest (10.4% at 25 µM) | nih.gov |

Advanced Methodological Applications and Biochemical Probes

Utilization in Cell-Free Protein Synthesis Systems

Carbocyclic puromycin (B1679871) serves as a potent inhibitor of protein synthesis in cell-free systems, such as those derived from rabbit reticulocytes and Escherichia coli. cnjournals.comnih.gov As a structural analog of the 3' end of aminoacyl-tRNA, it competitively enters the A site of the ribosome. The ribosome's peptidyltransferase center then catalyzes the formation of a covalent bond between the nascent polypeptide chain and carbocyclic puromycin. This action terminates translation prematurely, as the carbocyclic analog lacks the cleavable ester bond necessary for the continuation of the polypeptide chain. wikipedia.org

Kinetic studies have demonstrated that this compound is an effective substrate for the peptidyltransferase reaction in both prokaryotic and eukaryotic ribosomes. researchgate.net This inhibitory action is harnessed in cell-free systems to study the mechanics of translation, the function of ribosomal components, and the efficacy of other translational inhibitors. cnjournals.comcapes.gov.brdocksci.com For instance, the inhibitory concentration of O-Propargyl-puromycin (OP-Puro), a this compound analog, has been quantified in rabbit reticulocyte lysates and HEK293T cells, demonstrating its utility in controlled experimental setups. caymanchem.comnih.gov

Quantitative and Spatiotemporal Analysis of Protein Translation

The ability to quantitatively and spatially analyze protein synthesis provides a dynamic picture of cellular regulation. This compound derivatives have been engineered to serve as powerful probes for this purpose.

Researchers have developed puromycin analogs that are conjugated to various fluorophores. nih.gov These fluorescently labeled molecules, when introduced at low concentrations into in vitro translation systems, are incorporated at the C-terminus of newly synthesized, full-length proteins. cellco.com.br This method allows for the direct and efficient fluorescent labeling of proteins without the need for post-translational modification or purification steps. nih.govcellco.com.br

This technique has been successfully used to probe protein-protein and protein-DNA interactions. nih.govcellco.com.br By labeling proteins with different fluorophores, researchers can perform multiplexed analyses and high-throughput screening assays. nih.gov

O-Propargyl-puromycin (OP-Puro) is a key this compound analog modified with a terminal alkyne group. nih.govpnas.org This modification allows OP-Puro to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govmedchemexpress.comjenabioscience.com After OP-Puro is incorporated into nascent polypeptide chains, the alkyne group can be covalently linked to a molecule containing an azide (B81097) group. nih.govnih.gov

This strategy has two major applications:

Imaging: By using a fluorescent azide, the newly synthesized proteins can be visualized within cells and tissues via fluorescence microscopy, providing spatiotemporal information about protein synthesis. nih.govnih.govabcam.com This method does not require methionine-free conditions, which is a significant advantage over other techniques. nih.govnih.gov

Affinity Purification: By using a biotin-azide conjugate, the OP-Puro-labeled nascent proteins can be captured using streptavidin-coated beads. pnas.org These captured proteins can then be identified and quantified by mass spectrometry, a technique termed OPP-mediated identification (OPP-ID). pnas.orgpnas.org This allows for the characterization of the "nascent proteome" under specific cellular conditions. pnas.org

| Application | Technique | Description | Key Feature |

| Imaging | Fluorescence Microscopy | Visualization of nascent proteins in situ. | OP-Puro is conjugated to a fluorescent azide via click chemistry. |

| Purification | Affinity Chromatography | Isolation of nascent proteins for identification. | OP-Puro is conjugated to biotin-azide for capture by streptavidin beads. |

Ribopuromycylation (RPM) is an immunofluorescence technique designed to visualize the sites of active translation within a cell. nih.govnih.gov The method involves a brief treatment of cells with puromycin, which gets incorporated into nascent polypeptide chains. alphavirus.org A key step in the original RPM protocol is the pre-treatment of cells with a translation elongation inhibitor, such as emetine (B1671215) or cycloheximide. nih.govelifesciences.org The rationale is that these inhibitors "trap" the puromycylated nascent chains on the ribosome, preventing their release. nih.govbiorxiv.org

A puromycin-specific monoclonal antibody is then used to detect these ribosome-bound, puromycylated peptides, thereby marking the location of actively translating ribosomes. nih.govalphavirus.org However, some studies have questioned whether elongation inhibitors effectively prevent the release of puromycylated chains, suggesting that the detected signal may not exclusively represent ribosome-bound peptides. elifesciences.orgbiorxiv.orgelifesciences.org Despite this debate, RPM remains a widely used method for mapping translation sites at a subcellular level. nih.govnih.gov

Polysome profiling is a technique used to separate mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity of specific transcripts. nih.gov Puromycin is used in conjunction with polysome profiling to confirm that the separated complexes are indeed active sites of translation. nih.govresearchgate.net Treatment with puromycin causes the premature release of nascent polypeptide chains, leading to the disassembly of polysomes. alphavirus.org In a polysome profile, this results in a shift of mRNAs from the heavy polysome fractions to the lighter monosome, and ribosomal subunit fractions. This "puromycin runoff" or "puromycin dissociation" serves as a critical control to validate the integrity of the polysome preparation. researchgate.net

mRNA display is a powerful in vitro selection technique used to identify proteins or peptides with desired functions from vast libraries. nih.govusc.edu The technology relies on the creation of a stable, covalent linkage between a protein (the phenotype) and the mRNA that encodes it (the genotype). nih.govrsc.org This link is formed by puromycin.

In this system, an mRNA library is synthesized with a puromycin molecule attached to its 3' end, often via a flexible linker. wikipedia.orgusc.edu During in vitro translation, the ribosome proceeds to the end of the mRNA sequence. The puromycin at the 3' end then enters the ribosomal A site and is covalently attached to the C-terminus of the newly synthesized protein it just encoded. wikipedia.orgnih.govusc.edu This creates a stable mRNA-protein fusion molecule that can be subjected to rounds of selection and amplification, enabling the directed evolution of novel proteins. rsc.orgresearchgate.net

Single-Molecule Imaging Approaches for Ribosome-mRNA Interaction

Single-molecule imaging techniques, such as Förster Resonance Energy Transfer (FRET), have become indispensable for studying the dynamic conformational changes of macromolecules in real-time. nih.govnih.govelifesciences.orgwur.nl In the context of protein synthesis, these methods allow researchers to observe the intricate dance between ribosomes and messenger RNA (mRNA). Puromycin is frequently used in these assays as it mimics an aminoacyl-tRNA, binds to the A-site of the ribosome, and accepts the nascent polypeptide chain, leading to premature termination of translation. researchgate.netnih.gov This disruption of ribosome-mRNA interaction is observable at the single-molecule level, providing insights into the mechanics of translation. researchgate.netbiorxiv.orgfmi.ch

This compound analogs have been synthesized and evaluated for their interaction with the ribosome. researchgate.netumn.edu Studies have shown that these carbocyclic variants can act as substrates for the ribosomal peptidyl transferase center, similar to puromycin itself. researchgate.net Specifically, diastereomeric this compound analogs have been developed that can function either as peptidyl transferase substrates, leading to chain termination, or as inhibitors of the peptidyl transferase reaction. researchgate.net

While the parent compound puromycin is widely used to dissociate ribosomes from mRNA for imaging studies researchgate.netnih.govbiorxiv.orgfmi.ch, the application of a fluorescently-labeled this compound as a direct probe in single-molecule imaging is a logical extension. Its enhanced stability could offer advantages for tracking ribosomal dynamics over longer periods. As a functional mimic that binds to the ribosomal A-site, a labeled this compound could be used in smFRET experiments to map the conformational states of the ribosome during the final stages of peptide elongation and termination. nih.govresearchgate.net

Probing Aminopeptidase (B13392206) Function and Endogenous Signaling Pathways

This compound and its derivatives have proven to be effective probes for investigating the function of specific aminopeptidases and their roles in critical endogenous signaling pathways. nih.govdntb.gov.uaresearchgate.net By selectively inhibiting these enzymes, researchers can elucidate their physiological substrates and downstream effects.

Puromycin-Sensitive Aminopeptidase (PSA), also known by its gene name NPEPPS, is a zinc metallopeptidase that plays a role in various cellular processes, including neuropeptide metabolism and the degradation of proteins. uniprot.orgwikipedia.org It is characterized by its broad substrate specificity and its canonical inhibition by puromycin. nih.govuniprot.org The enzyme is responsible for cleaving single amino acids from the N-terminus of peptides. uniprot.org

Researchers have synthesized and tested this compound analogs as inhibitors of PSA. nih.govresearchgate.net A key motivation for developing these analogs was to circumvent the toxicity associated with puromycin, which can be metabolized to the nephrotoxic puromycin aminonucleoside (PAN). nih.govresearchgate.net By replacing the 5'-hydroxyl group of the ribose moiety with other substituents, such as chlorine, scientists have created derivatives that retain potent inhibitory activity against PSA while exhibiting improved selectivity and reduced potential for toxic metabolite formation. nih.govresearchgate.net For example, certain S-diphenylmethyl cysteinyl derivatives of puromycin showed nanomolar inhibition of PSA, and subsequent modification to 5'-chloro analogs maintained this potency with better selectivity. nih.govresearchgate.net

| Compound | PSA IC₅₀ (µM) | APN IC₅₀ (µM) | Selectivity (APN/PSA) |

|---|---|---|---|

| Puromycin | 9.7 | 41.5 | 4.3 |

| Tosedostat | 0.26 | 0.03 | 0.11 |

| Bestatin | 3.5 | 0.54 | 0.15 |

Data adapted from a 2024 study on puromycin sensitive aminopeptidase inhibitors. nih.gov The table shows the half-maximal inhibitory concentration (IC₅₀) for Puromycin, Tosedostat, and Bestatin against Puromycin-Sensitive Aminopeptidase (PSA) and Aminopeptidase N (APN).

The endogenous opioid system is a primary regulator of pain perception, mediated by neuropeptides such as enkephalins. nih.govarizona.edu The analgesic effect of these peptides is naturally short-lived because they are rapidly degraded by various enzymes, including Puromycin-Sensitive Aminopeptidase (PSA). nih.govresearchgate.net PSA contributes to this degradation by cleaving the N-terminal tyrosine from enkephalins. nih.gov

A key therapeutic strategy for pain management involves inhibiting these enkephalin-degrading enzymes to prolong the stability and local concentration of endogenous opioids. nih.govresearchgate.netarizona.edu this compound derivatives have been specifically designed and investigated for this purpose. nih.govdntb.gov.uaresearchgate.net Research has demonstrated that potent and selective inhibitors of PSA, based on a puromycin scaffold, can produce significant analgesic effects. nih.govresearchgate.net In preclinical studies, treatment with a lead inhibitor compound resulted in a reduced pain response. nih.govresearchgate.net This analgesic effect was reversed by the opioid antagonist naloxone, confirming that the observed pain relief was mediated through opioid receptors. nih.govresearchgate.net Furthermore, direct inhibition of PSA in brain slice preparations led to an increase in local enkephalin levels, providing direct evidence for the inhibitor's mechanism of action. nih.govresearchgate.net These findings underscore the utility of this compound-based inhibitors in probing and modulating the endogenous opioid system for potential therapeutic benefit. nih.govresearchgate.net

Comparative Biochemical Analysis with Native Puromycin

Enhanced Metabolic Stability and Bio-Robustness of Carbocyclic Analogs

A primary motivation for the development of carbocyclic puromycin (B1679871) was to overcome the metabolic instability of the native compound. nih.gov Native puromycin is susceptible to rapid enzymatic degradation in vivo, which limits its therapeutic potential. nih.gov The key structural modification in carbocyclic puromycin is the replacement of the oxygen atom in the furanose ring with a methylene (B1212753) (CH₂) group. nih.govresearchgate.net

This substitution fundamentally changes the chemical nature of the molecule, converting the sugar moiety from a ribonucleoside to a carbocyclic nucleoside. nih.gov The most significant consequence of this change is the elimination of the enzymatically labile glycosidic bond that connects the purine (B94841) base to the sugar ring in native puromycin. nih.gov In its place is a more stable carbon-nitrogen bond. This modification confers significant resistance to enzymatic cleavage, particularly by phosphorylases that would typically degrade the parent molecule. nih.gov The result is a more metabolically robust and bio-robust scaffold, allowing the compound to persist longer in biological systems and exert its inhibitory effects. nih.gov

| Structural or Metabolic Feature | Native Puromycin | This compound |

|---|---|---|

| Key Ring Structure | Ribofuranose (contains oxygen) | Cyclopentane (B165970) (all-carbon ring) nih.gov |

| Nucleobase-Ring Linkage | N-Glycosidic Bond (enzymatically labile) | Carbon-Nitrogen Bond (enzymatically stable) nih.gov |

| Metabolic Stability | Rapidly metabolized in vivo. nih.gov | Enhanced resistance to enzymatic degradation. nih.gov |

| Bio-robustness | Considered metabolically fragile. | Considered a metabolically robust scaffold. nih.gov |

Altered Metabolic Fate and Aminonucleoside Release

The differences in metabolic stability between native and this compound lead to a significantly altered metabolic fate, which has important biological implications. Native puromycin is known to be metabolized in vivo through the enzymatic hydrolysis of its aminoacyl-amide bond. nih.govbiorxiv.org This process releases the corresponding aminonucleoside, known as puromycin aminonucleoside (PAN). biorxiv.orgresearchgate.net The accumulation of PAN is directly associated with significant nephrotoxicity (kidney damage), a major factor that has hindered the clinical use of puromycin. biorxiv.orgresearchgate.net

In contrast, this compound analogs were specifically engineered to circumvent this toxicity. nih.govresearchgate.net While the amide bond of this compound can also be hydrolyzed, the resulting carbocyclic aminonucleoside that is released is nontoxic. researchgate.netresearchgate.net This altered metabolic fate is a critical advantage of the carbocyclic analog. By releasing a benign aminonucleoside upon its inevitable breakdown, this compound retains the desired ribosomal inhibitory activity of the parent molecule while avoiding the severe nephrotoxicity associated with the PAN metabolite. researchgate.netresearchgate.net

| Parent Compound | Primary Hydrolytic Metabolite | Reported Toxicity of Metabolite |

|---|---|---|

| Native Puromycin | Puromycin Aminonucleoside (PAN) biorxiv.org | Nephrotoxic biorxiv.orgresearchgate.net |

| This compound | Carbocyclic Aminonucleoside researchgate.net | Nontoxic researchgate.netresearchgate.net |

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Carbocyclic Puromycin (B1679871) Derivatives with Tailored Biological Activity

Future research is poised to build upon the foundational understanding of carbocyclic puromycin's structure-activity relationships to engineer novel derivatives with enhanced and specific biological functions. The rational design of these next-generation compounds will focus on several key areas. One promising direction involves modifying the carbocyclic ring to improve metabolic stability and cellular uptake. Additionally, alterations to the amino acid moiety can be explored to modulate target specificity and potency. For instance, creating derivatives with different amino acid side chains could lead to compounds with selective inhibitory activity against specific enzymes or ribosomal subtypes.

A significant goal is the development of this compound analogs with improved therapeutic indices. This involves designing molecules that are potent against their intended targets, such as cancer cells or pathogens, while exhibiting minimal toxicity to healthy host cells. researchgate.net Kinetic studies have shown that this compound is an effective substrate for the peptidyltransferase reaction in both prokaryotic and eukaryotic ribosomes. researchgate.net This provides a basis for designing derivatives that can selectively target the translational machinery of infectious agents or malignant cells.

Furthermore, the synthesis of "caged" this compound derivatives represents a cutting-edge approach. researchgate.net These molecules are chemically modified to be inactive until activated by a specific stimulus, such as light of a particular wavelength. researchgate.net This technology allows for precise spatial and temporal control over the compound's activity, which would be invaluable for research applications and could pave the way for highly targeted therapeutic interventions. The development of such photoswitchable versions, like "puroswitch," which can be reversibly activated, offers a powerful tool for controlling translation and monitoring protein synthesis in specific locations and at precise times. biorxiv.org

The exploration of this compound derivatives as probes for activity-based protein profiling is another exciting avenue. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecular structure, researchers can develop tools to identify and quantify the activity of specific enzymes in complex biological systems. This approach has the potential to accelerate drug discovery and diagnostics by providing a deeper understanding of the molecular mechanisms underlying disease.

Deeper Elucidation of Ribosomal Dynamics and Inhibitor Binding Sites

While it is known that puromycin and its carbocyclic analogs interact with the A-site of the ribosome, a more detailed understanding of the binding interactions and the subsequent conformational changes in the ribosome is still needed. elifesciences.orgcapes.gov.brnih.gov High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), will be instrumental in visualizing the precise binding mode of this compound within the peptidyl transferase center (PTC) of both prokaryotic and eukaryotic ribosomes. nih.gov These studies can reveal key atomic interactions that determine binding affinity and inhibitory potency.

Recent research has highlighted that in some cellular contexts, such as neurons, puromycylated nascent chains can remain associated with the ribosome, a phenomenon that contradicts the typical rapid release observed in other cell types. nih.govbiorxiv.org Investigating the structural basis for this differential behavior is a critical area for future research. It is hypothesized that a unique conformation of neuronal ribosomes may be responsible for trapping the puromycylated peptide in the exit tunnel. nih.govbiorxiv.org Elucidating the specific ribosomal proteins or RNA elements involved in this process could provide novel insights into the regulation of protein synthesis in different cell types.

Furthermore, comparative structural studies of this compound bound to ribosomes from various species, including pathogenic bacteria and parasites, could inform the design of species-specific inhibitors. By identifying subtle differences in the inhibitor binding pockets, it may be possible to develop new antimicrobial agents with high selectivity, thereby reducing the risk of off-target effects and the development of drug resistance. cardiff.ac.uk

Kinetic and mechanistic studies will also continue to play a vital role. Investigating the rates of association and dissociation of this compound derivatives from the ribosome, as well as their efficiency as substrates for the peptidyl transferase reaction, will provide valuable data for optimizing their design. researchgate.net Understanding how these compounds affect different stages of the translation cycle, from initiation to termination, will contribute to a more comprehensive picture of their mechanism of action.

Development of Advanced Technologies for Monitoring Protein Synthesis In Vivo

The ability to monitor protein synthesis in living organisms with high spatial and temporal resolution is crucial for understanding a wide range of biological processes, from development and learning to disease progression. This compound and its derivatives, particularly those conjugated with reporter molecules, are emerging as powerful tools for this purpose. nih.govorigin-life.gr.jpnih.gov

One of the key future directions is the development of improved fluorescent and biotinylated this compound probes. nih.gov These probes should exhibit enhanced cell permeability, brighter and more photostable fluorescence, and minimal perturbation of the biological system under investigation. The synthesis of O-propargyl-puromycin (OP-Puro), which can be detected via a "click chemistry" reaction with a fluorescent azide (B81097), has been a significant advancement in this area. nih.gov This technique allows for the quantification of protein synthesis in individual cells within a living animal. nih.gov Future work will likely focus on creating a broader palette of such probes with different spectral properties to enable multicolor imaging and the simultaneous tracking of multiple biological events.

Another area of active development is the refinement of imaging techniques to visualize protein synthesis at the subcellular level. While puromycin-based methods have been widely used to study local translation, recent studies have shown that puromycylated peptides can diffuse away from the site of synthesis, potentially confounding the interpretation of results. elifesciences.orgelifesciences.org The discovery that puromycylated nascent chains can remain ribosome-bound in neurons offers a unique opportunity to accurately localize translation in this cell type. nih.govbiorxiv.org Future research will aim to develop strategies to stabilize the ribosome-puromycin complex in other cell types or to create novel probes that are less prone to diffusion.

The integration of this compound-based technologies with other advanced methodologies, such as single-molecule imaging and proteomics, holds great promise. For example, combining puromycin labeling with super-resolution microscopy could provide unprecedented views of translation hotspots within cells. Similarly, using biotinylated this compound to purify newly synthesized proteins for mass spectrometry analysis can reveal the identity and abundance of proteins being produced under specific conditions.

Ultimately, the goal is to develop a suite of robust and versatile tools based on this compound that can be used to non-invasively monitor protein synthesis dynamics in real-time, from the level of single molecules to whole organisms. These technologies will be invaluable for basic research and will have significant translational potential in areas such as cancer biology, neurobiology, and infectious disease.

Q & A

Q. Protocol :

Extract samples with methanol:water (70:30).

Analyze via reverse-phase HPLC (C18 column, 0.1% formic acid gradient).

Submit data to GNPS for molecular networking and manual spectral validation .

How can researchers address contradictory data on this compound’s bioactivity across different cell models?

Contradictions often arise from cell-specific permeability or ribosome heterogeneity. For example, cortical neurons require lower concentrations (0.1–0.3 µg/mL) than leukemia cells (1–10 µg/mL) .

Q. Methodology :

- Perform comparative dose-response assays across cell lines.

- Quantify ribosomal uptake using radiolabeled this compound (³H or ¹⁴C).

- Apply Hill equation modeling to assess cooperativity differences .

What frameworks are recommended for formulating research questions on this compound’s mechanism of action?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). Example:

- Population : Eukaryotic ribosomes.

- Intervention : this compound.

- Comparison : Puromycin and carbocyclic aminonucleosides.

- Outcome : Peptidyltransferase inhibition kinetics .

How should researchers design studies to investigate this compound’s structure-activity relationships (SAR)?

Synthesize analogues with modifications to the cyclopentane ring or aminoacyl group .

Test ribosomal binding via fluorescence polarization (e.g., FITC-labeled analogues).

Correlate structural features with IC50 values in translation inhibition assays .

Advanced Tip : Use molecular dynamics simulations to predict ribosomal interactions, focusing on 23S rRNA (prokaryotes) or 28S rRNA (eukaryotes) binding pockets.

What statistical approaches are critical for analyzing dose-response data in this compound studies?

- Normalize data to controls (e.g., DMSO for cytotoxicity, puromycin for translation inhibition) .

- Fit dose curves using a four-parameter Hill equation:

- Report uncertainties (SEM) and validate model fit via R² .

How can researchers validate the specificity of this compound in ribosome-targeting experiments?

- Use puromycin-specific antibodies to confirm compound uptake (e.g., Western blotting) .

- Perform competition assays with excess unlabeled puromycin.

- Combine with ribosome profiling to map translation arrest sites .

What are the ethical and regulatory considerations for using this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.